Benzenediazonium, 4-bromo-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-bromo-, acetate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-bromo substituent indicates the presence of a bromine atom at the fourth position on the benzene ring, while the acetate group is derived from acetic acid. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-bromo-, acetate typically involves the diazotization of 4-bromoaniline. The process begins with the reaction of 4-bromoaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction generates nitrous acid (HNO₂) in situ, which then reacts with the amine group of 4-bromoaniline to form the diazonium salt. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium ion .
Industrial Production Methods
In an industrial setting, the diazotization reaction is often conducted in a continuous flow reactor to ensure better control over reaction conditions and to enhance safety. The use of continuous flow reactors allows for precise control of temperature, mixing, and residence time, which are critical parameters for the efficient production of diazonium salts .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-bromo-, acetate undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) salts (e.g., CuCl, CuBr) to replace the diazonium group with halides.
Azo Coupling: Involves the reaction of the diazonium salt with phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products Formed
Halogenated Aromatics: Products like 4-bromobenzene can be formed through substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or amines.
Scientific Research Applications
Benzenediazonium, 4-bromo-, acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 4-bromo-, acetate involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the replacement of the diazonium group with nucleophiles or the formation of azo bonds with aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a chloride counterion instead of acetate.
Benzenediazonium Tetrafluoroborate: Features a tetrafluoroborate counterion, offering different solubility and stability properties.
Uniqueness
Benzenediazonium, 4-bromo-, acetate is unique due to the presence of the 4-bromo substituent, which can influence the reactivity and selectivity of the compound in various chemical reactions. The acetate counterion also provides distinct solubility characteristics compared to other diazonium salts .
Properties
CAS No. |
61694-23-3 |
---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
4-bromobenzenediazonium;acetate |
InChI |
InChI=1S/C6H4BrN2.C2H4O2/c7-5-1-3-6(9-8)4-2-5;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZOZKOHCRUAQPGI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC(=CC=C1[N+]#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.